Sethoxydim 5-OH-MS02
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3,5-dihydroxycyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO6S/c1-5-8-13(18-24-6-2)16-14(19)10-17(21,11-15(16)20)9-12(4)25(22,23)7-3/h12,19,21H,5-11H2,1-4H3/b18-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRYAKWUDQESGJ-QGOAFFKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NOCC)C1=C(CC(CC1=O)(CC(C)S(=O)(=O)CC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\OCC)/C1=C(CC(CC1=O)(CC(C)S(=O)(=O)CC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106613-06-3 | |
| Record name | 5-Hydroxy sethoxydim sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106613063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-HYDROXY SETHOXYDIM SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J234Q84QI2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Detailed Research Findings on Sethoxydim 5 Oh Ms02
In Planta Metabolic Conversion
The metabolism of sethoxydim in plants is a complex process involving several key reactions. epa.govepa.gov These conversions are critical for determining the herbicide's efficacy in susceptible species and the basis of tolerance in resistant ones. invasive.orgashs.orgnih.gov
Formation of Hydroxylated Metabolites within Plant Tissues
One significant metabolic pathway in plants is the hydroxylation of the sethoxydim molecule. epa.gov This reaction typically occurs on the cyclohexene ring, specifically at the 5-position, leading to the formation of 5-hydroxy sethoxydim and its subsequent derivatives. epa.govontosight.ai The formation of hydroxylated metabolites, such as 5-OH-MSO₂ (5-hydroxy sethoxydim sulfone), has been observed in various plant species, including soybeans and sugar beets. epa.govepa.govepa.gov Research indicates that 5-OH-MSO₂ can be a predominant hydroxylated residue in certain plant tissues. epa.gov
Oxidative Transformations Leading to Sulfoxide and Sulfone Derivatives
Oxidation of the sulfur atom in the ethylthio group of sethoxydim is another major metabolic route in plants. epa.govepa.gov This process yields sethoxydim sulfoxide (MSO) and sethoxydim sulfone (MSO₂). epa.govepa.gov These sulfoxide and sulfone derivatives retain the core 2-cyclohexen-1-one (B156087) moiety, which is crucial for their biological activity. epa.gov Studies have shown that the sulfoxide is frequently a major metabolite in plants. epa.gov The formation of these oxidized products is a rapid process in plants. agropages.com
Differential Metabolite Distribution Across Plant Organs (e.g., Roots, Shoots, Reproductive Structures)
Sethoxydim is absorbed by both plant roots and foliage and is translocated throughout the plant, accumulating in meristematic tissues where ACCase activity is high. invasive.orgashs.org The distribution of sethoxydim and its metabolites can vary across different plant organs. Studies using ¹⁴C-sethoxydim have shown differential distribution and metabolism in various plant parts like treated leaves, apical leaves, basal leaves, and roots. ashs.org For example, in centipedegrass, while sethoxydim was present in treated leaves, only trace amounts of the parent compound were observed in apical leaves, basal leaves, and roots after a certain period, indicating rapid metabolism and/or translocation away from these areas. ashs.org In contrast, goosegrass showed a higher proportion of unmetabolized sethoxydim in treated leaves. ashs.org
Hypothesized Metabolic Detoxification Mechanisms in Tolerant Plant Species
Tolerance to sethoxydim in certain plant species, particularly broadleaf crops and some grasses, is often attributed to rapid metabolism of the herbicide to non-phytotoxic metabolites. invasive.orgashs.orgvt.edu While sethoxydim inhibits ACCase in susceptible grasses, tolerant species possess mechanisms to detoxify the herbicide before it can exert its full inhibitory effect. invasive.orgashs.orgnih.gov Hypothesized detoxification mechanisms include the rapid metabolic conversion through pathways such as hydroxylation and oxidation, leading to less active or inactive compounds. invasive.orgashs.orgnih.gov Studies comparing susceptible and tolerant species have shown differences in the rate and extent of sethoxydim metabolism, supporting the role of metabolic detoxification in tolerance. ashs.org For example, differences in tolerance between centipedegrass and goosegrass were found to be based on metabolism. ashs.org
In Vivo Biotransformation in Non-Human Biological Systems
Biotransformation of sethoxydim also occurs in non-human biological systems, including animals and microorganisms. In rats, following oral administration, sethoxydim is rapidly eliminated, primarily in urine and feces. agropages.com Metabolism in animals is reported to be similar to that in plants, involving oxidation of the sulfur atom to sulfoxide and sulfone, hydroxylation of the ring in the 5-position, de-ethoxylation of the imino group, and the formation of an oxazole (B20620). epa.govepa.gov In goats, an additional pathway involving demethylation to form "nor" metabolites has been observed. epa.gov Studies in lactating goats showed that metabolites containing the 2-cyclohexene moiety were present in milk and tissues. epa.gov
Microbial metabolism is a primary degradation pathway for sethoxydim in soils, contributing to its relatively short half-life in the environment. invasive.orgufl.edu Photolysis also plays a significant role in sethoxydim degradation in water and on surfaces. invasive.orgufl.eduresearchgate.netresearchgate.net
Data Table: Selected Sethoxydim Metabolites and Transformation Pathways
| Compound Name | Proposed Formation Pathway in Plants | Notes |
| Sethoxydim Sulfoxide (MSO) | Oxidation of sulfur atom | Frequently a major metabolite. epa.gov |
| Sethoxydim Sulfone (MSO₂) | Oxidation of sulfur atom | Further oxidation product of MSO. epa.gov |
| 5-Hydroxy Sethoxydim | Hydroxylation at the 5-position | Precursor to hydroxylated sulfoxide and sulfone. epa.govontosight.ai |
| 5-Hydroxy Sethoxydim Sulfoxide (5-OH-MSO) | Hydroxylation and oxidation of sulfur | Hydroxylated and oxidized metabolite. epa.govepa.gov |
| 5-Hydroxy Sethoxydim Sulfone (5-OH-MSO₂) | Hydroxylation and oxidation of sulfur | Can be a predominant hydroxylated residue; also known as this compound. ontosight.aiepa.govfujifilm.com |
| De-ethoxylated Sethoxydim | De-ethoxylation of the imino group | Observed metabolite. epa.gov |
| Oxazole Derivative | Beckman rearrangement | Observed metabolite. epa.gov |
Detailed Research Findings:
Studies using ¹⁴C-sethoxydim in centipedegrass and goosegrass revealed differences in metabolism as a basis for differential tolerance. After 6 hours, 81% to 98% of ¹⁴C in goosegrass extracts remained as sethoxydim, while only 1% in apical leaves, basal leaves, and roots of centipedegrass was identified as sethoxydim. ashs.org
In soybean, sethoxydim treatment reduced lipid content and fatty acid synthesis activity, consistent with its mode of action as an ACCase inhibitor. oup.com
Analysis of sethoxydim metabolism in rats showed the conversion to 5-OH-MSO₂ and 5-OH-MSO, with 5-OH-MSO₂ being the predominant hydroxylated metabolite. epa.gov
Metabolism studies in sugar beets indicated the presence of sethoxydim, MSO₂, 5-OH-SO₂, and other metabolites, with levels remaining relatively constant over several months in frozen samples. epa.gov
Comparative Metabolic Fate in Diverse Organisms (e.g., Mammalian Models, Aquatic Organisms)
The metabolic fate of sethoxydim varies between different organisms, particularly between susceptible grasses and tolerant broadleaf plants and mammals. In non-susceptible species, such as broadleaf plants, rapid metabolism of sethoxydim to non-phytotoxic metabolites is hypothesized to be a basis for their tolerance nih.govfujifilm.comherts.ac.uk.
In mammalian models, specifically rats, sethoxydim undergoes rapid metabolism. Studies in rats have shown that hydroxylation of the cyclohexenone ring at the 5-position and oxidation of the sulfur atom to form sulfoxide (MSO) and sulfone (MSO2) derivatives are key metabolic steps epa.govfishersci.fi. Further hydroxylation can occur, leading to metabolites like 5-OH-MSO and 5-OH-MSO2 epa.gov. Demethylation to form "nor" metabolites has also been observed in animals like goats fishersci.fi.
In plants, such as soybeans and sugar beets, the metabolism of sethoxydim is also rapid, involving oxidation, structural rearrangement, and conjugation nih.govhpc-standards.com. In soybeans, significant metabolites identified include MSO2, 5-OH-MSO, and 5-OH-MSO2 epa.govnih.gov. In sugar beets, a wider range of metabolites, including MSO, MSO2, 5-OH-MSO, 5-OH-MSO2, and various other hydroxylated and sulfonated derivatives, have been detected pic.int.
Aquatic organisms are generally less sensitive to sethoxydim compared to susceptible grasses, and the compound is considered to have relatively low toxicity to aquatic animals nih.govfishersci.fi. Sethoxydim can be rapidly degraded in water, particularly by sunlight nih.govfishersci.fi. While specific detailed metabolic pathways in diverse aquatic organisms were not extensively detailed in the reviewed literature, the rapid environmental degradation in water suggests biotransformation may also play a role in reducing exposure.
Characterization of Excretion Profiles and Metabolite Quantification in Biological Fluids and Tissues
In mammalian studies, specifically with rats, excretion of sethoxydim and its metabolites is rapid and primarily occurs via urine and feces nih.govhpc-standards.comnih.gov. Following oral administration, a significant portion of the administered dose is eliminated within 48 hours, with approximately 78.5% excreted in urine and 20.1% in feces nih.govhpc-standards.comnih.gov. Tissue accumulation of sethoxydim and its metabolites is considered negligible hpc-standards.comnih.gov.
In a subacute feeding study in rats, the major metabolite 5-OH-MSO2 was recovered from urine at an average of 73% and from feces at an average of 26% across different dosage groups epa.gov. This indicates that 5-OH-MSO2 is a major excretory product in rats.
Quantification of sethoxydim metabolites in biological fluids and tissues typically involves chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) epa.gov. These methods often utilize prepared standards for comparison to determine metabolite concentrations epa.gov.
Identification of Specific Metabolites (e.g., MSO, MSO2, 5-OH-MSO, 5-OH-MS02, Nor-Metabolites)
The metabolism of sethoxydim results in the formation of several key metabolites. Among these, the sulfur atom undergoes oxidation to form the sulfoxide (MSO) and sulfone (MSO2) derivatives fishersci.fi. Hydroxylation of the cyclohexenone ring, particularly at the 5-position, leads to the formation of 5-OH-MSO and 5-OH-MSO2 epa.govfishersci.fi.
Sethoxydim 5-OH-MSO2, also referred to as 5-hydroxy sethoxydim sulfone or MU-1, is a significant metabolite. It has been identified as a predominant hydroxylated residue in soybean seeds epa.gov. In rats, 5-OH-MSO2 and 5-OH-MSO were detected in urine, with 5-OH-MSO2 being the more abundant of the two hydroxylated metabolites epa.gov. The formation of 5-OH-MSO2 is thought to involve enzymatic hydroxylation and sulfone formation.
Other metabolites identified include various hydroxylated and sulfonated forms, as well as "nor" metabolites which are believed to result from demethylation, observed in animals like goats fishersci.fi. The specific structures and relative abundance of these metabolites can vary depending on the organism and the conditions of exposure.
Table 1 provides a summary of some key sethoxydim metabolites discussed in the literature.
| Metabolite Name | Description | Occurrence |
| Sethoxydim Sulfoxide (MSO) | Oxidation product at the sulfur atom | Plants (soybeans, sugar beets), Animals (rats, goats) fishersci.finih.govpic.int |
| Sethoxydim Sulfone (MSO2) | Further oxidation product at the sulfur atom | Plants (soybeans, sugar beets), Animals (rats) epa.govnih.govpic.int |
| 5-OH-MSO (5-Hydroxy Sethoxydim Sulfoxide) | Hydroxylation at the 5-position and sulfoxide | Plants (soybeans, sugar beets), Animals (rats) epa.govnih.govpic.int |
| 5-OH-MSO2 (5-Hydroxy Sethoxydim Sulfone) | Hydroxylation at the 5-position and sulfone | Plants (soybeans, sugar beets), Animals (rats) epa.govnih.govpic.int |
| Nor-Metabolites | Demethylated derivatives | Animals (goats) fishersci.fi |
Investigation of Potential Analytical Artifacts in Metabolite Detection
Analytical methods for detecting and quantifying sethoxydim and its metabolites can be subject to potential artifacts. Research has indicated that certain metabolites, such as 6-OH-M2SO2, may be artifactually produced during chemical analysis, particularly in plant matrices epa.gov. In plants, this artifact formation was traced to a protein precipitation step in the analytical procedure epa.gov.
Studies in rats also suggested that loading with the metabolite MSO2 could artifactually induce the production of 6-OH-M2SO2 epa.gov. However, despite the potential for artifact formation, 6-OH-M2SO2 was considered a bona fide, albeit minor, metabolite in rats based on its detection using a sensitive standard and its absence when rats were loaded with MSO epa.gov.
These findings highlight the importance of rigorous analytical method validation and the careful consideration of potential matrix effects and transformation during sample processing when studying the metabolic fate of sethoxydim and its derivatives. Analytical procedures often involve specific extraction, cleanup, and detection steps optimized to minimize artifact formation and accurately quantify the target compounds and their metabolites.
Environmental Fate and Degradation Dynamics of Sethoxydim and Its Metabolites
Abiotic Transformation Processes
Photolytic Degradation Pathways in Aqueous and Surface Environments
Photolytic degradation is a rapid and significant pathway for sethoxydim (B610796) dissipation in both aqueous and surface environments. Sethoxydim is readily degraded by light. In water, photodegradation can occur rapidly, with half-lives reported to be less than one hour under sunlight or simulated solar radiation. nih.gov Studies have shown a rapid degradation rate in water with a half-life of approximately 1 hour under simulated sunlight radiation, indicating photolysis is an efficient removal route in aqueous media. The photodegradation rate can be influenced by the medium; for instance, it was enhanced in leaf models compared to water, and even faster rates were observed on silica (B1680970) gel plates, a model for dry soil surfaces. Half-lives on silica gel plates were reported as 5.0 minutes for sethoxydim.
Photodegradation leads to the formation of various by-products. Identified phototransformation processes include cleavage and isomerization of the N-O bond of the oxime, oxidation of the sulfur atom, oxidative C-S bond cleavage, and Beckmann rearrangement followed by intramolecular cyclization. Ten photoproducts were detected in aqueous photodegradation studies, with main processes involving isomerization of the oxime ether bond, oxidation of the sulfur atom, and cleavage of the oxime ether bond. Some photoproducts, such as dealkoxy ketone, dealkoxy sulfoxides, and dealkoxy sethoxydim, were found to be more photostable than the parent compound, potentially leading to greater persistence in the environment. The presence of natural water substances like ferric ions can also influence the photodegradation rate, with ferric ions potentially decreasing the half-life due to complex formation.
Hydrolytic Stability and Transformation under Varying Environmental pH Conditions
The role of hydrolysis in the environmental removal of sethoxydim is less clear compared to photolysis and microbial degradation, with some sources indicating it is fairly stable in water while others report rapid degradation. nih.gov Sethoxydim reacts spontaneously with water, resulting in immediate structural changes. Degradation is enhanced under alkaline conditions. One study reported that the product Poast® is fairly stable to hydrolysis in a neutral solution (pH 7) at 25°C, with a half-life of about 40 days. nih.gov Another study indicated a half-life of about 47 days under environmental-like conditions of pH 6 and 25°C, with hydrolysis primarily yielding a specific tetrahydrobenzoxazole derivative (referred to as M2-5).
Influence of Adsorption to Environmental Surfaces on Degradation Kinetics
Sethoxydim has a weak tendency to adsorb to soil particles due to its water solubility. nih.gov Adsorption to soil particles increases with increasing soil organic content. While it does not bind strongly with soils and is water-soluble, giving it potential for mobility, rapid degradation generally limits extensive movement in the environment. Adsorption to solid surfaces can enhance sethoxydim degradation.
Biotic Degradation in Environmental Compartments
Biotic processes, particularly microbial metabolism in soil, are a primary driver of sethoxydim degradation.
Microbial Metabolism as a Primary Degradation Pathway in Soil Ecosystems
Microbial metabolism is considered the primary means of sethoxydim degradation in soils. nih.gov Soil microorganisms play a significant role in the transformation and detoxification of herbicidal compounds. Studies have shown that sethoxydim is readily degraded through microbial metabolism. The disappearance of sethoxydim in soil is primarily attributed to the action of soil microbes. nih.gov
The degradation process in soil can lead to the formation of various metabolites. The predominant degradates in aerobic soil metabolism studies are the sulfoxide (B87167) (M-SO) and sulfone (M-SO2) derivatives of the parent compound. These metabolites can be more persistent than the parent compound. While recommended and lower concentrations of sethoxydim had little effect on soil microflora, high concentrations could cause an increase in bacterial and actinomycete populations.
Persistence and Half-Life Characterization in Soil and Aquatic Matrices
Sethoxydim is characterized by low persistence in soil. nih.gov Reported field half-lives in soils typically range from 5 to 25 days. nih.gov However, half-lives can vary, ranging from a few hours to 25 days. Degradation rates can be rapid initially but may decrease over time. In aerobic soil metabolism studies, the degradation half-life of parent sethoxydim can be less than one day, with the resulting metabolites (M-SO and M-SO2) being more persistent. Under anaerobic soil conditions, parent sethoxydim is more persistent, with reported half-lives ranging from 11 to over 60 days.
In aquatic matrices, sethoxydim can degrade rapidly, particularly through photolysis. In water, sethoxydim can be degraded by sunlight within several hours, with photodegradation taking less than 1 hour in water. nih.gov Under anaerobic aquatic conditions, sethoxydim is also rapidly degraded with a half-time of less than one day, although the degradation products, such as M1-SO, can be more persistent. Anaerobic aquatic metabolism studies have shown half-lives for sethoxydim ranging from 25 to 39 days.
While Sethoxydim 5-OH-MS02 (also referred to as MU-1) is identified as a hydroxymetabolite excreted by rats and considered representative of hydroxymetabolites for toxicological evaluation, detailed environmental persistence and half-life data specifically for 5-OH-MS02 in soil and aquatic matrices were not extensively available in the provided search results. The focus of the environmental fate studies tends to be on the parent compound and its primary environmental degradates like M-SO and M-SO2.
Summary of Sethoxydim Environmental Fate Parameters
| Parameter | Value/Description | Environmental Compartment | Source |
| Water Solubility | 4000 ppm (4700 mg/L at 20°C) | Water | nih.gov |
| Adsorption Potential | Low (Weak tendency to adsorb to soil particles) | Soil | nih.gov |
| Primary Degradation Mech. | Microbial metabolism and photolysis | Soil, Water | |
| Average Soil Half-life | 5 days (Ranges from hours to 25 days) | Soil | |
| Water Photolysis Half-life | < 1 hour (under sunlight/simulated solar radiation) | Water | nih.gov |
| Hydrolysis Half-life (pH 7, 25°C) | ~40 days (Poast® formulation) | Water | nih.gov |
| Hydrolysis Half-life (pH 6, 25°C) | ~47 days | Water | |
| Anaerobic Soil Half-life | 11 to >60 days | Soil | |
| Anaerobic Aquatic Half-life | 25-39 days | Water |
Note: Data are primarily for the parent compound Sethoxydim.
Environmental Mobility and Leaching Potential through Soil Profiles
The environmental mobility of sethoxydim is significantly influenced by its chemical properties and interaction with soil matrices. Sethoxydim is characterized by a relatively high water solubility, reported at 4,000 ppm invasive.org. This property suggests a potential for mobility in aqueous phases within the environment. Furthermore, sethoxydim does not bind strongly with soil particles, indicating a weak adsorption potential invasive.orgorst.edu. The adsorption of sethoxydim to soil particles has been observed to increase with increasing soil organic content invasive.org.
Despite its water solubility and weak soil adsorption, significant off-site movement or water contamination by sethoxydim has not been widely documented invasive.org. This apparent discrepancy between its potential for mobility and observed limited movement is likely attributed to its rapid degradation rate in the environment invasive.org.
Laboratory leaching tests have indicated that sethoxydim could potentially leach through soil profiles orst.edu. However, field studies have generally shown minimal leaching. In some field tests, sethoxydim residues occasionally reached depths of 45 cm invasive.org. Another study reported that in field tests, sethoxydim did not leach below the top 4 inches (approximately 10 cm) of soil and did not persist orst.edu. The hydrophobicity of pesticides is a key factor directly correlated with adsorption to soil particles and subsequent leaching loss through the soil profile mdpi.com.
Identification and Characterization of Environmental Degradation Products, including this compound
Sethoxydim undergoes relatively rapid degradation in the environment through several pathways, including microbial metabolism, photolysis, and potentially hydrolysis invasive.org. Microbial metabolism is considered the primary mechanism of degradation in soils, contributing to a reported half-life averaging 25 days specifically due to this process invasive.org. Photodegradation can also be rapid, occurring within hours in water invasive.org and with a half-life of approximately 3.7 hours on soil surfaces for the product Poast orst.edu. Sethoxydim reacts spontaneously with water, leading to immediate structural changes researchgate.net. Degradation is enhanced under alkaline conditions, exposure to ultraviolet and incandescent light, and adsorption onto solid surfaces researchgate.net.
These degradation processes result in the formation of numerous degradation products invasive.org. Among the identified metabolites, this compound, also known as 5-Hydroxy Sethoxydim Sulfone, is recognized as a significant metabolite of sethoxydim ontosight.aifujifilm.comusda.gov. Its chemical structure is characterized by the addition of a hydroxyl group at the fifth carbon position of the cyclohexenone ring and the presence of a sulfone group ontosight.ai. The formation of this metabolite from sethoxydim involves enzymatic reactions ontosight.ai.
Sethoxydim degrades to several compounds containing the 2-cyclohexen-1-one (B156087) moiety epa.gov. Regulatory analyses often consider the total residues of sethoxydim and its metabolites containing this core structure, calculated as sethoxydim equivalent epa.govepa.gov. This compound is included in the analytical determination of total residues in various matrices epa.govepa.gov. Analytical methods, such as gas chromatography with flame photometric detection in the sulfur mode, are used to determine these total residues epa.govepa.gov.
Studies have identified a complex mixture of photoproducts resulting from sethoxydim degradation, with nine transformation products detected and identified in one instance csic.es. Photoreduction of the oxime ether moiety, isomerization of the oxime ether bond, and oxidation of the sulfur atom to form sulfoxides are among the reactions involved in the photodegradation of sethoxydim csic.es. While this compound is a known metabolite, detailed environmental fate data specifically characterizing its individual persistence or mobility compared to the parent compound across various environmental conditions is not extensively available in the provided information.
Data Table: Selected Environmental Fate Properties of Sethoxydim
| Property | Value | Environmental Compartment | Source |
| Water Solubility | 4,000 ppm | Water | invasive.org |
| Adsorption Potential | Low | Soil | invasive.org |
| Soil Half-life | 4-5 days (average) | Soil | invasive.org |
| Soil Half-life Range | Hours to 25 days | Soil | invasive.org |
| Photolysis Half-life | < 1 hour | Water | orst.edu |
| Photolysis Half-life | ~3.7 hours (on soil surface) | Soil Surface | orst.edu |
Biological Interactions and Mechanisms of Sethoxydim 5 Oh Ms02 if Applicable
Investigation of Direct Biochemical Activity or Inhibition Pathways
While extensive research has detailed the mechanism of action of the parent compound, sethoxydim (B610796), studies specifically investigating the direct biochemical activity or inhibition pathways of Sethoxydim 5-OH-MS02 are reported as limited. nih.gov Sethoxydim exerts its herbicidal effect by inhibiting ACCase, an enzyme essential for the initial steps of lipid synthesis in grass species. nih.govncats.iofujifilm.com This inhibition disrupts cell membrane integrity, particularly in actively growing meristematic tissues, ultimately leading to plant death. fujifilm.com
This compound retains the 2-cyclohexen-1-one (B156087) moiety, a structural feature considered critical for the biological activity related to ACCase inhibition. Although direct studies on the metabolite's inhibitory potency are limited, its structural similarity to the parent compound suggests a potential, albeit possibly altered, interaction with the ACCase enzyme. nih.gov The modification of the sethoxydim molecule to 5-OH-MS02 affects its chemical properties, which could influence its interaction with biological targets. nih.gov
This compound has been identified as a metabolite in various organisms, including rats and plants like sugar beets. In rats, it has been found to be a predominant hydroxymetabolite excreted in urine.
Assessment of Contribution to Overall Herbicidal Action or Phytotoxic Effects
The formation of metabolites like this compound in plants is part of the metabolic processes that can lead to the deactivation or detoxification of the parent herbicide. Therefore, while this compound is a product of the herbicidally active compound, its presence may indicate the plant's capacity to metabolize and potentially reduce the concentration of the parent sethoxydim. The extent to which this compound itself contributes to phytotoxicity is not clearly established in the available literature, and its formation is more closely linked to the plant's metabolic fate of sethoxydim.
Studies have shown that sethoxydim residues, including metabolites like 5-OH-MSO2, are present in treated plants such as sugar beets. The analysis of residues often involves converting sethoxydim and its metabolites containing the 2-cyclohexen-1-one moiety, including 5-OH-MSO2, into common derivatives for quantification, indicating that 5-OH-MSO2 is considered a relevant residue.
Comparative Studies of Metabolite Activity in Susceptible and Tolerant Organisms
Comparative studies of metabolite activity in susceptible and tolerant organisms primarily focus on the differential metabolism of the parent compound, sethoxydim. Susceptible grass species are characterized by an ACCase enzyme that is highly sensitive to sethoxydim inhibition and a slower rate of metabolism of the herbicide. ncats.iofujifilm.com In contrast, tolerant broadleaf species possess an ACCase enzyme with a different binding site, rendering it less susceptible to sethoxydim, and exhibit rapid metabolism of sethoxydim into less or non-phytotoxic metabolites. fujifilm.com
The rapid metabolism of sethoxydim in tolerant plants is hypothesized to produce non-phytotoxic metabolites, contributing significantly to their tolerance. fujifilm.com While this compound is identified as a metabolite of sethoxydim, its specific activity compared to the parent compound or its role in the differential tolerance between grass and broadleaf species is not extensively detailed in the provided search results regarding direct comparative activity studies of the isolated metabolite. The focus in the literature is more on the presence and relative abundance of metabolites as indicators of metabolic pathways in different organisms.
In rats, studies have analyzed the metabolic conversion of sethoxydim, showing the excretion of hydroxymetabolites like 5-OH-MSO2 and 5-OH-MSO. In a subacute feeding study in rats with 5-OH-MSO2, the metabolite was recovered in urine and feces, indicating its metabolic fate in animals.
The following table summarizes the relative excretion of key hydroxymetabolites in the urine of rats administered sethoxydim:
| Metabolite | Relative Amount Excreted (Approximate Ratio) |
| 5-OH-MSO2 | 10 |
| 5-OH-MSO | 1 |
| 6-OH-M2S02 | Not detectable |
Data derived from studies in rats administered sethoxydim.
Further research focusing on the isolated this compound metabolite would be necessary to fully elucidate its direct biological activity and its precise contribution to the differential responses observed in susceptible and tolerant organisms.
Advanced Analytical Methodologies for Characterization and Quantification of Sethoxydim 5 Oh Ms02
Chromatographic Separation Techniques
Chromatographic methods are fundamental for separating Sethoxydim (B610796) 5-OH-MS02 from complex sample matrices and other co-occurring substances, including the parent compound and other metabolites.
High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling and Quantification
High-Performance Liquid Chromatography (HPLC) is widely utilized for the analysis of Sethoxydim and its metabolites, including Sethoxydim 5-OH-MS02 epa.govepa.govepa.govresearchgate.netnih.gov. HPLC is effective for separating these compounds based on their differing polarities and interactions with the stationary phase. It is employed for metabolite profiling, allowing for the identification of various transformation products present in a sample epa.govresearchgate.net. Furthermore, HPLC is a key technique for the quantitative determination of this compound, often coupled with sensitive detectors epa.govepa.govepa.gov. The purity of this compound analytical standards is typically assessed using HPLC fujifilm.com. HPLC retention times are valuable for confirming the identity of metabolites by comparison to reference standards epa.govepa.gov.
Gas Chromatography (GC) Approaches for Derivatized Metabolites
Thin-Layer Chromatography (TLC) for Qualitative Metabolite Identification
Thin-Layer Chromatography (TLC) has been historically used for the separation and qualitative identification of sethoxydim metabolites epa.govepa.gov. TLC separates compounds based on their differential migration on a stationary phase (e.g., silica (B1680970) gel) using a mobile phase. Metabolites are identified by comparing their retention factors (Rf values) to those of known standards run under the same conditions epa.govepa.gov. In metabolism studies involving radiolabeled sethoxydim, TLC plates are sectioned, and radioactivity is measured to determine the distribution of metabolites epa.gov. Regulatory bodies have requested reproductions of TLC chromatograms to support the identification of metabolites in study samples epa.gov.
Mass Spectrometric Identification and Elucidation
Mass Spectrometry (MS) techniques are indispensable for the definitive identification, structural confirmation, and sensitive quantification of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, QTOF) for Structural Confirmation and Trace Analysis
Direct Probe Mass Spectrometry for Rapid Metabolite Verification
Direct Probe Mass Spectrometry involves introducing a sample directly into the ion source of a mass spectrometer without prior chromatographic separation. This technique can be used for rapid verification of the presence of target compounds or to obtain mass spectral information from relatively crude extracts. In the context of sethoxydim metabolites, direct probe MS-DCI (Direct Chemical Ionization) with ammonia (B1221849) has been used to analyze eluates corresponding to certain metabolites (such as MS02, a sulfone metabolite related to 5-OH-MS02) to confirm their identity by observing expected protonated molecular ions (M+1 peaks) epa.gov. Newer direct probe ionization techniques, such as Probe-ESI (PESI) used in Direct Probe Ionization Mass Spectrometers (DPiMS), offer rapid analysis capabilities for complex matrices shimadzu.com.
Detailed Research Findings and Data Tables
Analytical methods for sethoxydim metabolites, including 5-OH-MS02, have been developed and validated for various matrices. Method 30B, which involves oxidation and methylation followed by GC/FPD, was used to determine residues in tomatoes and tomato processed products. Recoveries of 5-OH-MSO2 at different fortification levels were reported epa.gov.
| Matrix | Fortification Level (ppm) | Recovery (%) | Number of Analyses |
| Tomato | 0.05-5.0 | 74-96 | 15 |
| Tomato pulp | 0.5 | 76 | 1 |
| Tomato puree | 0.05-0.5 | 64 | 2 |
| Tomato paste | 0.05-0.5 | 62-84 | 2 |
| Catsup | 0.05-0.5 | 82-84 | 2 |
| Wet pomace | 0.05-0.5 | 52-58 | 2 |
| Dry pomace | 0.05-0.5 | Data not shown | Data not shown |
Method 30G, a variation of Method 30B, was applied to strawberries and raspberries. Average recoveries for 5-OH in strawberries ranged from 84.2% and in raspberries from 87.3% at fortification levels of 0.05-10.0 ppm and 0.05-5.0 ppm, respectively epa.gov. Modified Method 30G used for blueberries and citrus fruits showed average recoveries for 5-OH-MSO2 of 83+10% epa.gov.
Storage stability studies have shown that residues of 5-OH-MSO2 are relatively stable in frozen samples. In strawberries stored under freezer conditions for 31 months, reanalysis showed average values of 83% for 5-OH-MSO2 based on the original analysis epa.gov. Recoveries of 5-OH-MSO2 in oranges fortified at 1.0 ppm and stored at < -5°C for up to 31 months were also assessed epa.gov.
Metabolism studies in sugar beets using TLC showed the presence of 5-OH-MSO2. At a 60-day pre-harvest interval (PHI), 5-OH-MSO2 accounted for 6.1% of the total radioactive residue (TRR) in sugar beet tops and 0.3% in sugar beet roots epa.gov.
| Matrix | PHI (Days) | % TRR (5-OH-MSO2) |
| Sugar beet top | 60 | 6.1 |
| Sugar beet root | 60 | 0.3 |
These studies highlight the application of various chromatographic and mass spectrometric techniques for the analysis of this compound, providing data on its recovery, stability, and presence in different matrices.
Optimization of Extraction and Sample Preparation Procedures for Diverse Matrices
Effective extraction and sample preparation are critical initial steps in the analysis of this compound from complex environmental and biological matrices. The choice of method is highly dependent on the matrix type to ensure efficient recovery of the analyte while minimizing interference.
Common extraction procedures for Sethoxydim and its metabolites, including 5-OH-MS02, from various matrices such as plant tissues (soybean, alfalfa, strawberries, raspberries, sugar beets), urine, feces, milk, and eggs, often involve initial extraction with methanol (B129727) or aqueous methanol epa.govjst.go.jpepa.govepa.gov. This step aims to solubilize the residues from the solid or semi-solid matrix.
Following the initial extraction, various cleanup steps are employed to remove co-extracted matrix components that could interfere with subsequent analysis. Protein precipitation using reagents like calcium hydroxide (B78521) (Ca(OH)2) is a common technique applied to biological samples such as urine, milk, and plant extracts epa.govepa.govepa.gov. This helps to remove proteins that can cause fouling of analytical columns or suppress ionization in mass spectrometry.
Liquid-liquid partitioning is frequently used to isolate the analyte from the crude extract. Acidified filtrates are often partitioned with organic solvents such as methylene (B1212753) chloride to extract the metabolites epa.govepa.govepa.gov. The pH of the extraction solvent can significantly impact the efficiency of recovery, as observed for the parent compound Sethoxydim, which shows varying extraction efficiencies with dichloromethane (B109758) depending on pH researchgate.netcambridge.org.
Further purification and derivatization steps may be necessary depending on the analytical technique used. Oxidation, often with hydrogen peroxide in the presence of a base like barium hydroxide, is employed to convert Sethoxydim residues, including 5-OH-MS02, to common derivatives such as substituted pentanedioic acids epa.govepa.gov. These derivatives can then be methylated using methanolic hydrogen chloride to form methyl esters (e.g., DME-OH from 5-OH-MS02) which are more amenable to gas chromatographic analysis epa.govepa.govepa.gov. Solid phase extraction (SPE) using materials like silica gel, C18, Florisil, or alumina (B75360) is also utilized for further cleanup and fractionation of extracts from diverse matrices, including plant parts and orange process fractions epa.govepa.gov.
Development and Validation of Analytical Methods for Environmental and Biological Samples
The quantification of this compound in environmental and biological samples relies on validated analytical methods employing sensitive and selective techniques. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of Sethoxydim and its metabolites jst.go.jpresearchgate.netcambridge.orgepa.govfao.org. HPLC coupled with UV detection has been employed, although UV absorption at a single wavelength may not be entirely specific jst.go.jpfao.org.
Gas Chromatography (GC) coupled with a sulfur-specific Flame Photometric Detector (FPD) is another established method, particularly when metabolites like 5-OH-MS02 are converted to volatile and thermally stable derivatives such as methyl esters of substituted pentanedioic acids (DME-OH) epa.govepa.govepa.gov. This approach provides specificity due to the sulfur atom present in the metabolite's structure.
Thin-Layer Chromatography (TLC) has also been used for the separation and detection of Sethoxydim metabolites, including 5-OH-MS02, often in conjunction with radioactive detection in metabolism studies epa.govepa.govepa.gov. TLC provides a relatively simple and cost-effective method for initial separation and visualization.
More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) offer higher sensitivity and specificity for the identification and quantification of this compound epa.govfao.org. LC-MS/MS, particularly with electropray ionization in positive ion mode, allows for the selective detection of the target metabolite based on its characteristic fragmentation pattern fao.org.
Method validation is crucial to ensure the reliability of the analytical results. This typically involves determining parameters such as recovery rates, limits of detection (LOD), and limits of quantitation (LOQ) in different matrices. Recovery studies for this compound have been conducted in various matrices, demonstrating acceptable recovery rates epa.govepa.gov. For instance, analyses of fortified strawberry samples showed average recoveries of 84.2% for 5-OH-MSO2 at fortification levels of 0.05-10.0 ppm epa.gov. In blueberry samples fortified at 0.05-20.0 ppm, average recoveries for 5-OH-MSO2 were 83±10% epa.gov. Recoveries from orange process fractions fortified with 5-OH-MSO2 at 0.05-0.50 ppm ranged from 72% to 110% epa.gov. Reported limits of quantitation for Sethoxydim residues, including metabolites, in matrices like blueberries and citrus fruits are as low as 0.05 ppm epa.gov.
Data from recovery studies for Sethoxydim 5-OH-MSO2 in various matrices are summarized in the table below:
| Matrix | Fortification Range (ppm) | Average Recovery (%) | Reference |
| Strawberries | 0.05 - 10.0 | 84.2 | epa.gov |
| Blueberries | 0.05 - 20.0 | 83 ± 10 | epa.gov |
| Oranges (Process Fractions) | 0.05 - 0.50 | 72 - 110 | epa.gov |
| Sugar Beet Top | Concurrent recovery during storage stability study | 68 - 102 | epa.gov |
| Sugar Beet Root | Concurrent recovery during storage stability study | 68 - 102 | epa.gov |
Storage stability of this compound in samples is also an important aspect of method validation. Studies have shown that residues of 5-OH-MSO2 were sufficiently stable in strawberry samples stored under freezer conditions for up to 31 months epa.gov. Similarly, residues were found to be stable in oranges at temperatures below -5°C for up to 31 months epa.gov. In sugar beet samples stored frozen at -20°C, levels of 5-OH-MSO2 remained relatively constant for 20 months epa.gov.
Application of Isotope-Labeled Compounds in Metabolic and Environmental Fate Studies
Isotope-labeled compounds play a crucial role in tracing the metabolic pathways and environmental fate of pesticides and their metabolites. In the context of Sethoxydim, studies utilizing carbon-14 (B1195169) labeled Sethoxydim have been instrumental in understanding its transformation and the formation and distribution of its metabolites, including this compound, in plants and animals epa.govepa.govepa.gov.
By applying [4-14C]-sethoxydim to plants like tomatoes, soybeans, and alfalfa, researchers could track the total radioactivity and identify the various radioactive metabolites formed over time epa.govepa.govepa.gov. Analysis of different plant parts (e.g., leaves, stems, roots, seeds, fruit) and fractions (e.g., extracted residues, unextracted residues) allowed for the determination of the distribution of the parent compound and its metabolites epa.govepa.govepa.gov. This compound has been identified as a significant metabolite in these studies, often representing a substantial portion of the total radioactive residue epa.govepa.gov. For example, in sugar beet tops treated with 14C-sethoxydim, 5-OH-MSO2 accounted for 6.1% of the total radioactive residue at a 60-day harvest interval epa.gov. In soybean seeds, 5-OH-MSO2 was found to be the predominant hydroxylated residue epa.gov.
Similarly, studies in animals, such as rats and laying hens, using labeled Sethoxydim helped to elucidate the metabolic fate and excretion of the compound and its metabolites epa.govepa.govepa.gov. Analysis of urine, feces, milk, and eggs for radioactivity and identification of labeled compounds provided insights into the absorption, metabolism, and excretion of Sethoxydim and the formation of metabolites like 5-OH-MS02 epa.govepa.govepa.gov. In rats orally administered Sethoxydim, 5-OH-MSO2 was detected in urine epa.govepa.gov. When rats were administered labeled 5-OH-MSO2 directly, it was recovered in both urine and feces epa.gov.
The use of isotope labeling, particularly with radioactive isotopes like 14C, allows for highly sensitive detection and quantification of the parent compound and its metabolites, even at very low concentrations, and provides a comprehensive picture of the distribution and transformation of the compound in biological and environmental systems. This is particularly valuable for identifying and tracking metabolites that may be present at lower concentrations or are tightly bound within the matrix. While the search results primarily detail studies using labeled parent Sethoxydim to track metabolites, the principle extends to using labeled metabolites themselves to study their specific fate and transformation, as indicated by the direct administration of labeled 5-OH-MSO2 to rats in one study epa.gov.
Environmental Occurrence and Residue Dynamics of Sethoxydim 5 Oh Ms02
Monitoring and Detection of Metabolite Residues in Environmental Compartments (e.g., Soil, Surface Water, Groundwater)
Monitoring and detection of sethoxydim (B610796) metabolites, including 5-OH-MS02, in environmental samples such as soil, surface water, and groundwater require specific analytical methodologies. Due to the complex metabolic pathways of sethoxydim, which involve molecular rearrangement, oxidation, and conjugation, a variety of degradation products can be formed rayfull.comusda.gov.
Analytical methods often aim to quantify sethoxydim and its metabolites that retain the 2-cyclohexene-1-one moiety, as these are often considered the residues of concern epa.govepa.govepa.gov. A common approach involves converting the parent compound and relevant metabolites, such as 5-OH-MSO2, into a common volatile end product for analysis. For example, Method 30B, used for residue analysis in crops like alfalfa and sugar beets, involves oxidation and methylation steps to convert sethoxydim residues, including 5-OH-MSO2, to derivatives like DME and DME-OH, which are then quantified using gas chromatography (GC) with a sulfur-specific flame photometric detector (FPD) epa.govepa.govcambridge.orgepa.gov.
High-performance liquid chromatography (HPLC) is also employed for the analysis of sethoxydim and its metabolites in aqueous solutions jst.go.jpresearchgate.net. However, sethoxydim can undergo rapid decomposition in water, particularly under alkaline conditions, which can affect extraction efficiency and necessitate careful method development researchgate.net.
Studies have demonstrated the ability to detect and quantify sethoxydim residues, including metabolites, in various matrices. For instance, analytical methods have shown recoveries for 5-OH-MSO2 in fortified samples of sugar beet tops and roots ranging from 68% to 102% epa.gov. In blueberries and citrus fruits, recoveries for 5-OH-MSO2 at various fortification levels averaged 83% to 10% and 72% to 110%, respectively epa.gov.
While sethoxydim itself has the potential for mobility in the environment due to its water solubility and weak soil binding, rapid degradation generally limits extensive movement invasive.orginvasive.org. However, the mobility and persistence of its metabolites, including 5-OH-MS02, are critical for assessing their potential presence in water resources ontosight.ai. Although specific monitoring data solely focused on the occurrence of 5-OH-MS02 in groundwater or surface water is not extensively detailed in the provided snippets, modeling assessments for total sethoxydim residues (which include metabolites like 5-OH-MS02) in drinking water have been conducted regulations.govfederalregister.govepa.govregulations.gov.
Factors Influencing Metabolite Accumulation and Dissipation in Agricultural and Natural Systems
The accumulation and dissipation of sethoxydim metabolites, including 5-OH-MS02, in agricultural and natural systems are governed by a combination of transformation processes and environmental factors. Sethoxydim is known to degrade rapidly in soil and water primarily through microbial metabolism and photolysis rayfull.cominvasive.orginvasive.orgresearchgate.net. The half-life of sethoxydim in soils can range from a few hours to 25 days, with an average of four to five days invasive.orginvasive.org.
Metabolism in plants and animals also contributes to the formation of metabolites like 5-OH-MS02 ontosight.aiepa.govepa.gov. In plants like soybeans, the parent molecule undergoes oxidation, structural rearrangement, and conjugation, leading to rapid transformation into metabolites rayfull.com. In rats, 5-OH-MSO2 has been identified as a predominant hydroxylated metabolite, excreted in urine and feces epa.gov.
Factors influencing the degradation and dissipation of sethoxydim and its metabolites in soil include microbial activity, light, moisture, oxygen, and pH researchgate.net. Alkaline conditions can enhance sethoxydim degradation researchgate.netresearchgate.net. While sethoxydim is water-soluble and does not bind strongly to soils, which suggests a potential for mobility, its rapid degradation often prevents significant leaching invasive.orginvasive.org. Studies on the persistence and movement of total sethoxydim residues in different soil types showed minimal movement below the top 0-15 cm layer cambridge.org.
The persistence and mobility of 5-OH-MS02 itself are important considerations for environmental risk. Although studies specifically detailing the half-life and mobility of 5-OH-MS02 are less common than for the parent compound, its formation as a significant metabolite indicates its presence in the environment following sethoxydim application ontosight.aiepa.govepa.gov. The environmental persistence and mobility of 5-hydroxy sethoxydim sulfone are considered critical factors in evaluating its ecological risk ontosight.ai.
Quantitative Assessment of Total Sethoxydim Residues, including 5-OH-MS02, for Environmental Exposure Modeling
Quantitative assessment of total sethoxydim residues, encompassing the parent compound and its relevant metabolites such as 5-OH-MS02, is essential for conducting environmental exposure modeling and risk assessments. Regulatory agencies often consider the sum of sethoxydim and its metabolites containing the 2-cyclohexene-1-one moiety as the "residue of concern" for tolerance setting and risk evaluation epa.govepa.govepa.gov.
Environmental exposure models, such as the Pesticide Root Zone Model/Exposure Analysis Modeling System (PRZM/EXAMS) and SCI-GROW, are used to estimate concentrations of pesticides and their metabolites in surface water and groundwater federalregister.govepa.gov. These models incorporate data on the physical, chemical, and fate characteristics of the compounds federalregister.gov. For sethoxydim, modeling often considers the total residues to account for the presence of persistent metabolites like 5-OH-MS02 and MSO2 epa.govepa.gov.
The complexity introduced by the formation of numerous sethoxydim metabolites in the environment can complicate environmental fate modeling usda.gov. However, by considering the total residues that retain the core herbicidal structure, assessments can account for the combined potential exposure from the parent compound and its breakdown products like 5-OH-MS02.
Future Research Trajectories and Unaddressed Scientific Inquiries
Elucidation of Previously Unidentified Metabolic and Degradation Pathways
Existing research indicates that sethoxydim (B610796) undergoes extensive metabolism and degradation in various matrices, leading to the formation of numerous products. In rats, sethoxydim is metabolized into hydroxylated derivatives, with 5-OH-MS02 being identified as the predominant form. Plant metabolism studies in crops like soybeans, sugar beets, alfalfa, tomatoes, raspberries, and strawberries have also revealed a variety of metabolites, many of which retain the core 2-cyclohexen-1-one (B156087) structure. These transformations involve processes such as oxidation, structural rearrangement, and conjugation. Enzymatic reactions, potentially mediated by cytochrome P450 enzymes, are implicated in the formation of hydroxylated and sulfonated metabolites like 5-OH-MS02.
However, the complete metabolic and degradation pathways of sethoxydim leading to all observed products, particularly the less abundant or transient ones, are not yet fully elucidated. The precise sequence of enzymatic reactions and chemical transformations involved in the formation of 5-OH-MS02 and its subsequent breakdown requires further detailed investigation. Furthermore, the influence of different organisms (e.g., specific microbial species in soil or water) and varying environmental conditions on the prevalence and dynamics of these pathways represents a significant area for future research. For instance, the observation that another metabolite, 6-OH-M2SO2, might be an artifact of analysis in plants but a minor metabolite in rats highlights the complexity and matrix-dependency of these pathways, underscoring the need for comprehensive studies across different biological and environmental systems.
Comprehensive Investigation of Specific Biochemical or Physiological Impacts of Sethoxydim 5-OH-MS02
While sethoxydim is known to exert its herbicidal activity by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in susceptible plants, the specific biological activity and physiological impacts of its metabolite, 5-OH-MS02, are not extensively documented. Current studies on the biological activity of 5-OH-MS02 are limited.
Future research should focus on comprehensively investigating whether 5-OH-MS02 retains ACCase inhibitory activity or possesses other biochemical targets in plants and other organisms. Understanding its specific mode of action, if any, and its potential to interfere with essential biological processes is crucial for a complete assessment of its environmental and toxicological profile. This includes evaluating its effects on non-target organisms across different trophic levels and its potential to induce physiological responses beyond those directly related to ACCase inhibition.
Advancement of Ultra-Trace Analytical Methods for Environmental Metabolite Detection
The accurate detection and quantification of sethoxydim and its metabolites, including 5-OH-MS02, in environmental matrices and biological samples are essential for understanding their fate and potential impacts. Current analytical methods such as HPLC, GC/FPD, and LC-MS/MS have been employed for this purpose. Methods involving extraction, oxidation, and methylation steps have been used to quantify residues, including 5-OH-MS02, in plant tissues. HPLC coupled with QTOF-MS has proven valuable for identifying photodegradation products.
However, the detection of these compounds at ultra-trace levels in complex environmental samples (e.g., groundwater, remote soil samples, or tissues with low concentrations) remains analytically challenging. The rapid degradation of the parent compound and the potential for a wide array of metabolites, some potentially present at very low concentrations, necessitate the development of more sensitive, selective, and efficient analytical techniques. Advancements in sample preparation, chromatographic separation, and mass spectrometry are needed to improve detection limits, enhance specificity, and enable the simultaneous analysis of multiple sethoxydim metabolites, including 5-OH-MS02, in challenging matrices. The noted difficulty in extracting sethoxydim from water due to rapid decomposition suggests that similar challenges may exist for its polar metabolites, highlighting the need for improved extraction and analytical techniques.
Long-Term Fate and Potential for Environmental Sequestration of Metabolites
While sethoxydim itself is known to degrade relatively quickly in the environment with a reported half-life in soils ranging from a few hours to 25 days, the long-term fate and persistence of its metabolites, including 5-OH-MS02, require detailed assessment. The potential for these metabolites to leach into groundwater, bind to soil particles, or accumulate in various environmental compartments over extended periods is a critical unaddressed inquiry.
Future research should focus on conducting long-term studies to monitor the persistence and mobility of 5-OH-MS02 and other key metabolites in different soil types, climatic conditions, and aquatic environments. Investigations into the potential for sequestration of these metabolites in soil organic matter or their uptake and accumulation in plants and other organisms (bioaccumulation potential) are also crucial for evaluating their ecological risk over time.
Role of Environmental Stressors on Metabolite Formation and Persistence
Environmental factors such as light, moisture, oxygen, and pH are known to influence the degradation of sethoxydim. However, the specific impact of a wider range of environmental stressors on the formation, transformation, and persistence of its metabolites, particularly 5-OH-MS02, is an area that warrants further scientific attention.
Q & A
What validated analytical methods are recommended for detecting and quantifying Sethoxydim 5-OH-M-SO₂ residues in environmental and biological matrices?
Basic Research Focus :
For residue analysis, HPLC and LC-MS are primary methods. HPLC with 0.1% acetic acid in acetonitrile/water as the mobile phase resolves sulfone derivatives, while LC-MS with electrospray ionization (ESI) detects isotopic patterns (e.g., [M+H]:[M+2+H] = 100:32) . Florisil columns and dichloromethane extraction are critical for isolating metabolites like 5-OH-M-SO₂ from complex matrices. Standard solutions (e.g., 0.1 mg/mL in dichloromethane) require storage below -20°C to prevent degradation .
How do metabolic pathways of Sethoxydim 5-OH-M-SO₂ differ between plant and livestock systems, and what implications does this have for residue risk assessments?
Advanced Research Focus :
In plants, Sethoxydim rapidly metabolizes into cyclohexenone derivatives (e.g., sulfoxide, sulfone, hydroxylated analogs), with ≤0.5% remaining as parent compound. Livestock studies show similar pathways but emphasize rapid excretion and negligible tissue accumulation. The 2-cyclohexen-1-one moiety is the residue of concern in both matrices, necessitating combined quantification of parent and metabolites for risk assessments . Methodologically, cross-species comparisons require isotope-labeled internal standards and matrix-matched calibration to account for differential extraction efficiencies .
What experimental design considerations are critical when evaluating the efficacy of Sethoxydim 5-OH-M-SO₂ in multi-site ecological restoration studies?
Advanced Research Focus :
Multi-site experiments (e.g., invasive grass control) should integrate:
- Replicated small-scale trials to assess dose-response relationships.
- Large-scale unreplicated plots to simulate real-world conditions.
- Combination treatments (e.g., sethoxydim + fall burning + native seeding) to evaluate synergistic effects .
Data collection must standardize metrics like exotic grass biomass reduction and native species diversity. Contradictions in efficacy (e.g., Festuca rubra tolerance ) require stratified randomization and post hoc subgroup analyses .
How can researchers address contradictions in reported toxicity profiles of Sethoxydim degradates across environmental compartments?
Advanced Research Focus :
Discrepancies arise from degradate toxicity assumptions (e.g., MARC guidelines equating degradate toxicity to parent compound without data ). To resolve this:
- Conduct species-specific bioassays for major degradates (e.g., M2-SO₂, 5-OH-M-SO₂).
- Use QSAR modeling to predict toxicity of understudied metabolites.
- Validate via high-resolution mass spectrometry (HRMS) to track degradate fate in soil/water systems .
What methodologies are employed to assess the photolytic degradation kinetics of Sethoxydim 5-OH-M-SO₂ in aquatic environments?
Basic Research Focus :
Photolysis studies use pH-adjusted buffered solutions (e.g., pH 8.7) under controlled UV light. Half-life calculations (e.g., 5.23 days for Sethoxydim) rely on first-order kinetics, with LC-MS/MS monitoring degradates like M1-S (major photoproduct). Anaerobic vs. aerobic conditions must be compared to evaluate persistence .
How should researchers design dose-response experiments to evaluate non-target effects of Sethoxydim 5-OH-M-SO₂ on transmembrane potential in plant root cells?
Advanced Research Focus :
Use microelectrode techniques to measure root cell depolarization (±10–15 mV thresholds). Experimental controls must account for pH (5 vs. 6) and flow-rate artifacts. Studies on graminicide-tolerant vs. susceptible lines (e.g., corn) require ≥3 biological replicates and dose ranges (1–50 μM) to distinguish mechanistic effects from noise .
What criteria define adequate residue chemistry data for regulatory compliance in Sethoxydim 5-OH-M-SO₂ research?
Basic Research Focus :
Regulatory submissions require:
- Geographically representative field trials (e.g., 8+ sites for crop studies).
- Storage stability data (e.g., ≥12 months for frozen samples).
- Enforcement analytical methods validated across matrices (plants, livestock, water) with detection limits ≤0.04 mg/kg .
How can isotopic abundance ratios be leveraged to confirm the identity of Sethoxydim 5-OH-M-SO₂ in complex samples?
Advanced Research Focus :
LC-HRMS analysis of [M+H]⁺ and [M+2+H]⁺ ions (theoretical ratio 100:32 for sulfur isotopes) confirms compound identity amid matrix interference. Deviations >5% indicate co-eluting contaminants, necessitating orthogonal methods (e.g., ion mobility spectrometry) .
What statistical approaches are recommended for analyzing multi-year ecological restoration data involving Sethoxydim applications?
Advanced Research Focus :
Mixed-effects models should account for:
- Temporal autocorrelation (e.g., repeated measures across years).
- Site-specific random effects (soil type, precipitation).
- Treatment × time interactions to assess long-term efficacy. Bayesian hierarchical models are preferred for small-sample multi-site datasets .
How do hydrolysis pathways of Sethoxydim 5-OH-M-SO₂ vary with pH, and what analytical challenges arise?
Advanced Research Focus :
At low pH, hydrolysis yields M2-S (via ethoxy group loss), while high pH favors stability. Methodological challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
